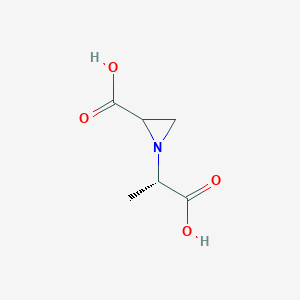
2-Methoxy-3H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthoxy-3H-purin-6(7H)-one est un composé chimique qui appartient à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques qui jouent un rôle crucial en biochimie, en particulier comme composants des nucléotides, qui sont les éléments constitutifs de l'ADN et de l'ARN. Ce composé est caractérisé par la présence d'un groupe méthoxy lié au cycle purine, ce qui peut influencer ses propriétés chimiques et ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthoxy-3H-purin-6(7H)-one implique généralement les étapes suivantes :
Matière de départ : La synthèse commence souvent avec un dérivé de purine, tel que l'hypoxanthine ou la xanthine.
Purification : Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à une grande pureté.
Méthodes de production industrielle
En milieu industriel, la production de 2-Méthoxy-3H-purin-6(7H)-one peut impliquer des réactions de méthylation à grande échelle en utilisant des réacteurs automatisés et des systèmes à flux continu pour garantir une qualité et un rendement constants. L'utilisation de solvants et de réactifs respectueux de l'environnement est également envisagée pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthoxy-3H-purin-6(7H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme l'ammoniac, les amines ou les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de dérivés de purine substitués.
Applications De Recherche Scientifique
La 2-Méthoxy-3H-purin-6(7H)-one a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de dérivés de purine plus complexes.
Biologie : Le composé est étudié pour son rôle potentiel dans les processus biologiques et comme sonde pour comprendre le métabolisme des purines.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent antiviral ou anticancéreux.
Industrie : Elle est utilisée dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés bioactifs.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Méthoxy-3H-purin-6(7H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, dans les systèmes biologiques. Le groupe méthoxy peut influencer son affinité de liaison et sa spécificité, conduisant à divers effets biologiques. Le composé peut inhiber ou activer certaines voies, selon sa structure et la cible impliquée.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methoxy group can influence its binding affinity and specificity, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Hypoxanthine : Un dérivé de purine naturel impliqué dans le métabolisme des nucléotides.
Xanthine : Un autre dérivé de purine qui est un précurseur de l'acide urique.
Caféine : Un stimulant bien connu qui est également un dérivé de purine avec un groupe méthoxy.
Unicité
La 2-Méthoxy-3H-purin-6(7H)-one est unique en raison de la présence du groupe méthoxy, qui peut modifier de manière significative ses propriétés chimiques et biologiques par rapport à d'autres dérivés de purine. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C6H6N4O2 |
|---|---|
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
2-methoxy-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C6H6N4O2/c1-12-6-9-4-3(5(11)10-6)7-2-8-4/h2H,1H3,(H2,7,8,9,10,11) |
Clé InChI |
QMZOHQZACFFXMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=O)N1)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



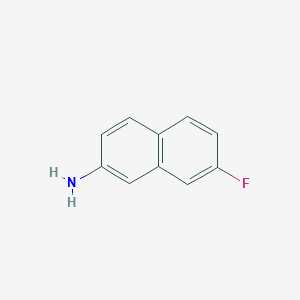
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
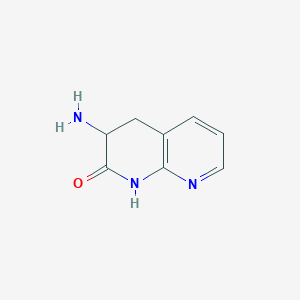
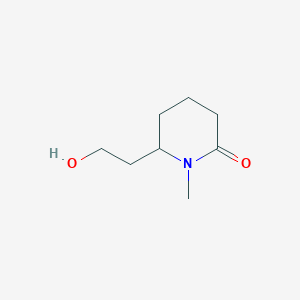
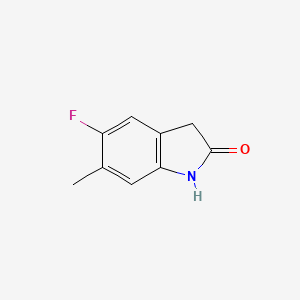

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

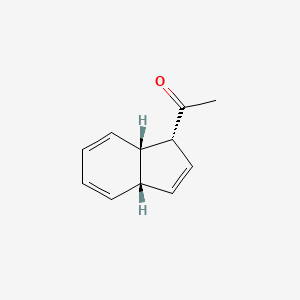

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

